molecular formula C12H20N2 B162700 1-Piperidinocyclohexanecarbonitrile CAS No. 3867-15-0

1-Piperidinocyclohexanecarbonitrile

Cat. No. B162700
CAS RN: 3867-15-0
M. Wt: 192.3 g/mol
InChI Key: WWSAYKJWUZJLRT-UHFFFAOYSA-N
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Description

1-Piperidinocyclohexanecarbonitrile is a chemical compound that has been studied for its potential use in various chemical syntheses and as an intermediate in the production of phencyclidine analogues. It has been identified as a contaminant in illicit phencyclidine and has been characterized for its toxicity and analytical determination .

Synthesis Analysis

The synthesis of 1-piperidinocyclohexanecarbonitrile involves its use as an intermediate in the production of phencyclidine analogues. A synthetic route employed in illicit laboratories has been described, which includes a reaction with a Grignard reagent. If this step does not proceed correctly, a toxic byproduct, 1-piperidinocyclohexanecarbonitrile hydrochloride, may be formed .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using single-crystal X-ray analyses, which revealed the relative configuration of the aromatic nitrogen and the conformation of the piperidine ring. NOE NMR analyses have also been used to study the conformational switching in related spiroindolepiperidine ring systems .

Chemical Reactions Analysis

1-Piperidinocyclohexanecarbonitrile has been used in reactions with [RuH(CO)Cl(EPh3)3] in the presence of various anions, leading to the formation of different reaction products characterized by physicochemical techniques such as IR, UV-Vis, and NMR spectroscopy . Additionally, its pyrolytic fate has been studied, revealing that it can break down into several products, including cyanide, when subjected to smoking .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-piperidinocyclohexanecarbonitrile have been analyzed through its analytical determination. It is a very weak base and can be selectively detected and quantitated in the presence of synthetic contaminants by nonaqueous titration with perchloric acid in acetonitrile .

Relevant Case Studies

Case studies include the identification of 1-piperidinocyclohexanecarbonitrile in police seizures and preliminary investigations into its toxicity, suggesting that it could be a toxic byproduct when the synthesis of phencyclidine analogues goes awry . Another case study involves the analytical determination of the compound's purity, which is crucial for understanding its role as a contaminant in illicit drugs .

Scientific Research Applications

  • Analytical Characterization of Arylcyclohexylamines : Compounds including 1-piperidinocyclohexanecarbonitrile were characterized using a variety of analytical techniques, such as gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. These methods were essential for the qualitative and quantitative analysis of these substances in biological fluids like blood, urine, and vitreous humor (De Paoli et al., 2013).

  • Facilitating Organic Synthesis : Piperidine has been used as a catalyst in the synthesis of organic compounds. For example, it facilitated the synthesis of 5-hydroxy-2H-pyrrol-2-one derivatives from cyclohexyl isocyanide, aldehydes, and 1,3-dicarbonyl compounds, showcasing its utility in creating complex organic molecules (Fan et al., 2007).

  • Synthesis and Evaluation of Antitumor Compounds : Piperidine was used in the synthesis of certain bisdimedone derivatives which were later evaluated for cytotoxicity against various human tumor and normal cell lines. This process highlighted the potential medical applications of compounds synthesized using piperidine (Al-Omran et al., 2014).

  • Intramolecular Reactions and Complex Formation : Studies have shown that piperidine can be involved in complex intramolecular reactions leading to the formation of P-heterocycle complexes. These reactions and the resulting compounds are significant for understanding chemical processes and developing new materials or pharmaceuticals (Streubel et al., 2000).

Safety And Hazards

1-Piperidinocyclohexanecarbonitrile is a DEA Schedule II controlled substance, indicating a high potential for abuse which may lead to severe psychological or physical dependence . It is also mentioned as a contaminant in PCP preparations .

properties

IUPAC Name

1-piperidin-1-ylcyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H20N2/c13-11-12(7-3-1-4-8-12)14-9-5-2-6-10-14/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSAYKJWUZJLRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046184
Record name 1-Piperidinocyclohexanecarbonitrile
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Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Piperidinocyclohexanecarbonitrile

CAS RN

3867-15-0
Record name 1-Piperidinocyclohexanecarbonitrile
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Record name 1-Piperidinocyclohexanecarbonitrile
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Record name 1-Piperidinocyclohexanecarbonitrile
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Record name 1-PIPERIDINOCYCLOHEXANECARBONITRILE
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Record name 1-Piperidinocyclohexanecarbonitrile
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Record name 1-PIPERIDINOCYCLOHEXANECARBONITRILE
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Synthesis routes and methods

Procedure details

Piperidine (44 g, 0.52 mole) was carefully mixed with 45 ml of concentrated HCl and 120 ml of cold water (pH 3-4). To this solution, 50 g (0.52 mole) of cyclohexanone was added, followed by 36 g of KCN in 100 ml of water with vigorous stirring. The resulting solution was allowed to stir at room temperature for overnight. After 2 hours, a white precipitate was formed. The crystalline precipitate was collected by filtration and washed with cold water. Recrystallization from 95% ethanol (300 ml) gave 88 g of white crystalline solid, mp 66°-8° C., in 88% yield.
Quantity
44 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
36 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
103
Citations
JR Ballinger, JA Marshman - Journal of Analytical Toxicology, 1979 - academic.oup.com
A GLC method is presented for quantitating 1-piperidinocyclohexanecarbonitrile (PCC) in illicit preparations of phencyclidine (PCP) using a 60-cm 3% OV-7 column, ambient injection …
Number of citations: 20 academic.oup.com
WH Soine, KT Brady, RL Balster… - … in Chemical Pathology …, 1980 - europepmc.org
In vitro and in vivo studies of piperidinocyclohexanecarbonitrile (PCC): evidence for cyanide involvement in toxicity. The decomposition profile of piperidinocyclohexanecarbonitrile (PCC…
Number of citations: 12 europepmc.org
K Bailey, AYK Chow, RH Downie… - Journal of Pharmacy …, 1976 - academic.oup.com
In the course of preparing analogues of phencyclidine (I) for identification purposes (Bailey, GagnC & Pike, 1976), we characterized l-piperidinocyclohexanecarbo-nitrile (1I) which is an …
Number of citations: 19 academic.oup.com
LP Lue, JA Scimeca, BF Thomas… - Journal of analytical …, 1988 - academic.oup.com
The pyrolysis products of 1-(1-piperidino)cyclohexanecarbonitrile (PCC), the major contaminant of illicit phencyclidine (PEP), have not been previously reported. In order to quantify …
Number of citations: 8 academic.oup.com
DM Dulik, WH Soine - Clinical Toxicology, 1981 - Taylor & Francis
The presence of the toxic precursor, 1-piperidinocyclohexane-carbonitrile (PCC), in illicit phencyclidine (PCP) has been reported [1-71. Due to the apparent toxicity of PCC (twice that of …
Number of citations: 2 www.tandfonline.com
WH Soine, WC Vincek, DT Agee, J Boni… - Journal of Analytical …, 1980 - academic.oup.com
… cases or 213 individual samples, has shown that one third of both the powder/tablets and green plant material contained the synthetic contaminant 1-piperidinocyclohexanecarbonitrile (…
Number of citations: 11 academic.oup.com
WM Davis, RF Borne, RB Hackett, IW Waters - Life Sciences, 1980 - Elsevier
The acute median lethal dose (LD50) was determined in rats (po) and mice (ip) for phencyclidine (PCP) or 1-piperidinocyclohexanecarbonitrile (PCC) individually and in combination. …
Number of citations: 5 www.sciencedirect.com
JK Baker - Analytical Chemistry, 1982 - ACS Publications
0003-2700/82/0354-0347 $01.25/0 illicit phencyclidine sampleshave indicated that 25-33% of the preparations were contaminated with PCC and that PCC represented from 1 to 70% of …
Number of citations: 8 pubs.acs.org
WH Soine - Journal of Pharmaceutical Sciences, 1981 - Wiley Online Library
A common contaminant of illicit phencyclidine, 1 ‐piperidinocyclohexanecarbonitrile (I), is a very weak base compared to tertiary amines such as phencyclidine, 1‐(cyclohexenyl)…
Number of citations: 2 onlinelibrary.wiley.com
C Helisten, AT Shulgin - Journal of Chromatography A, 1976 - Elsevier
piperiche (TCP) have been describedi, 2nd within the last two years this compoufid has &o appezred in the i&it drug-z3de3= 5* 6. Imperfectly synthesized PCP has been reported to …
Number of citations: 32 www.sciencedirect.com

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